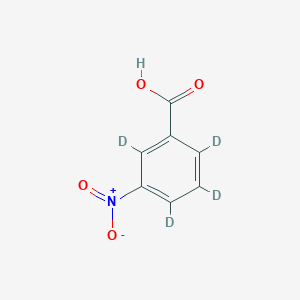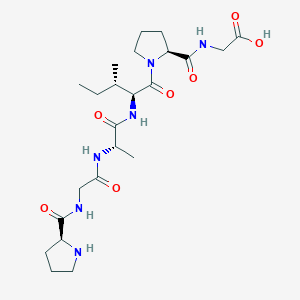![molecular formula C15H20N6O2 B117370 [6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine CAS No. 719285-83-3](/img/structure/B117370.png)
[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine
Overview
Description
[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrimidine derivative that has a hydrazine group attached to it. It is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to determine the structure of novel organic molecules. Its derivatives have been crystallized to study their molecular and atomic coordinates, which is crucial for understanding the interaction of these molecules with biological targets .
Herbicide Development
Derivatives of this compound have shown potential as herbicides. They have been studied for their ability to inhibit the growth of certain weeds in agricultural settings, particularly those that have developed resistance to other herbicides .
Anti-Fibrotic Therapies
Research has indicated that certain pyrimidine derivatives, which include the core structure of this compound, exhibit anti-fibrotic activity. These compounds have been synthesized and evaluated against fibrosis markers in hepatic stellate cells, showing promise as novel anti-fibrotic drugs .
Neurodegenerative Disease Treatment
Compounds related to “[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine” have been explored for their potential in treating neurodegenerative diseases like Parkinson’s Disease (PD). They act as kinase inhibitors, targeting specific mutations that lead to increased kinase activity associated with PD .
Medicinal Chemistry
The compound’s structure is integral to the design of privileged structures in medicinal chemistry. It serves as a scaffold for developing new molecules with a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Drug Discovery and Design
This compound and its derivatives are valuable in the drug discovery process. They are used in high-throughput screening and de novo design to identify molecules with desired biological activities, which can be further optimized for therapeutic use .
Pharmacological Studies
The pharmacological profile of molecules containing the pyrimidine moiety is extensively studied. These studies involve understanding the interaction of these compounds with various biological systems, which is essential for the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been found to target theMitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein (like mapk14) and modulate its activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its potential interaction with mapk14, it may influence pathways related to cell growth, differentiation, and stress response .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its potential target, it may influence cellular processes such as proliferation, differentiation, and stress response .
properties
IUPAC Name |
[6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c16-20-13-11-14(21-6-9-22-10-7-21)19-15(18-13)23-8-4-12-3-1-2-5-17-12/h1-3,5,11H,4,6-10,16H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUFSUOATCYYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN)OCCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165401 | |
| Record name | 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine | |
CAS RN |
719285-83-3 | |
| Record name | 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=719285-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholine, 4-[6-hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)





![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)



